

# Sunobinop: A Technical Whitepaper on the Novel Nociceptin Receptor Partial Agonist

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Sunobinop** (formerly V117957 and IMB-115) is a novel, potent, and selective small molecule partial agonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological processes, including pain perception, anxiety, and bladder control.[2][3] **Sunobinop** is under clinical investigation for a range of therapeutic indications, including interstitial cystitis/bladder pain syndrome (IC/BPS), overactive bladder (OAB), and insomnia associated with alcohol use disorder.[4][5] This technical guide provides a comprehensive overview of the preclinical and clinical data available for **sunobinop**, with a focus on its pharmacological profile, mechanism of action, and clinical trial findings. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.

# Introduction to Sunobinop and the NOP Receptor System

The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct branch of the opioid system. Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not mediate opioid-like analgesia and is not associated with the same adverse effect profile, such as respiratory depression and addiction potential. Activation of the NOP receptor, which primarily couples to inhibitory G proteins (Gi/o), leads to the inhibition of adenylyl cyclase and a



subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. **Sunobinop**'s partial agonism at the NOP receptor suggests a mechanism that can provide therapeutic benefits while potentially mitigating the risks associated with full agonists.

# In Vitro Pharmacology

**Sunobinop** has been extensively characterized in a variety of in vitro assays to determine its binding affinity, functional potency, and selectivity for the human NOP receptor.

# Quantitative Data: Binding Affinity and Functional Activity

The following table summarizes the key in vitro pharmacological parameters of **sunobinop** at the human NOP receptor and its selectivity over other human opioid receptors.

Parameter	Receptor	Value	Reference
Binding Affinity (Ki)	NOP	3.3 ± 0.4 nM	
Mu Opioid	1630 nM		
Kappa Opioid	2280 nM	_	
Delta Opioid	476 nM	_	
Functional Potency (EC50)	NOP	4.03 ± 0.86 nM	
Delta Opioid	2205 nM		
Functional Efficacy (Emax)	NOP	47.8% ± 1.31%	_
Delta Opioid	16%		-

Table 1: In Vitro Pharmacological Profile of **Sunobinop**.

## **Experimental Protocols**



This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound like **sunobinop** for the NOP receptor.

#### Materials:

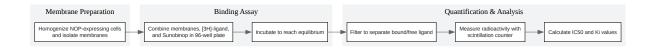
- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor.
- Radioligand: [3H]-Nociceptin or another suitable NOP receptor radioligand.
- Test Compound: Sunobinop.
- Non-specific Binding Control: A high concentration of an unlabeled NOP receptor ligand (e.g., N/OFQ).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · Scintillation Cocktail.

#### Procedure:

- Membrane Preparation: Homogenize cells expressing the NOP receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a determined protein concentration.
- Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a
  concentration near its Kd, and varying concentrations of **sunobinop**. For total binding, omit
  the test compound. For non-specific binding, add a saturating concentration of an unlabeled
  NOP ligand.
- Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.



- Quantification: Add scintillation cocktail to the filters and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of **sunobinop** that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.



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### Radioligand Binding Assay Workflow

This functional assay measures the activation of G proteins coupled to the NOP receptor following agonist binding.

#### Materials:

- Receptor Source: Membranes from cells expressing the NOP receptor.
- Radioligand: [35S]GTPyS.
- Test Compound: Sunobinop.
- Assay Buffer: Containing GDP, MgCl<sub>2</sub>, and NaCl.

#### Procedure:

- Membrane and Compound Incubation: Pre-incubate the cell membranes with varying concentrations of **sunobinop**.
- Initiate Reaction: Add [35S]GTPyS to initiate the binding reaction.



- Incubation: Incubate the mixture to allow for [35S]GTPyS binding to activated G proteins.
- Termination and Filtration: Stop the reaction and separate bound from free [35S]GTPγS by rapid filtration.
- Quantification: Measure the radioactivity on the filters.
- Data Analysis: Determine the EC50 and Emax values for sunobinop-stimulated [35S]GTPyS binding.

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of NOP receptor activation.

#### Materials:

- Cells: Whole cells expressing the NOP receptor.
- Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).
- Test Compound: Sunobinop.
- cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luciferase-based).

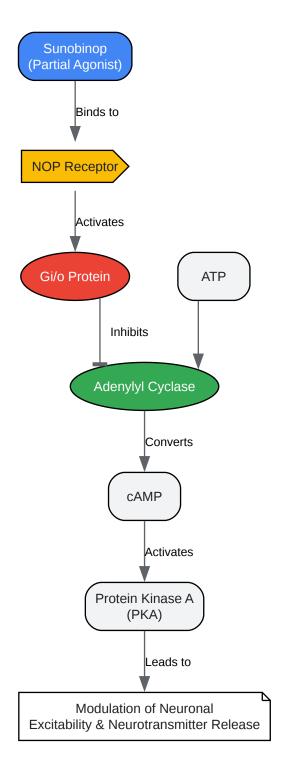
#### Procedure:

- Cell Plating and Treatment: Plate the cells and treat them with varying concentrations of sunobinop.
- Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production.
- Incubation: Incubate the cells to allow for changes in intracellular cAMP levels.
- Lysis and Detection: Lyse the cells and measure the cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
- Data Analysis: Determine the IC50 of sunobinop for the inhibition of forskolin-stimulated cAMP accumulation.



# **NOP Receptor Signaling Pathway**

**Sunobinop**, as a partial agonist, binds to the NOP receptor, which is coupled to inhibitory G proteins (Gi/o). This interaction leads to a cascade of intracellular events.



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## Sunobinop-Mediated NOP Receptor Signaling

## **Preclinical Pharmacokinetics**

The pharmacokinetic profile of **sunobinop** has been evaluated in both rats and humans.

## **Rat Pharmacokinetics**

After oral administration to rats (0.3–30 mg/kg), the plasma concentration of **sunobinop** reached its maximum between 2.50 and 4.50 hours. The maximum concentration (Cmax) and the area under the curve (AUC) increased in a dose-proportional manner, with a bioavailability ranging from 31.2% to 42.1%.

## **Human Pharmacokinetics**

In healthy human subjects, **sunobinop** demonstrated rapid absorption following oral administration across a dose range of 3 to 30 mg, with a half-life of 2.1 to 3.2 hours. This pharmacokinetic profile supports once-daily dosing. Systemic exposure increased less than proportionally above a 10 mg dose, suggesting dose-limiting absorption. The majority of the absorbed drug is excreted unchanged in the urine, indicating a predominantly renal route of elimination without significant hepatic metabolism.

Parameter	Species	Dose Range	Value	Reference
Time to Max. Concentration (Tmax)	Rat	0.3-30 mg/kg (oral)	2.50 - 4.50 hours	
Bioavailability	Rat	0.3-30 mg/kg (oral)	31.2% - 42.1%	_
Half-life (t1/2)	Human	3-30 mg (oral)	2.1 - 3.2 hours	_
Route of Elimination	Human	-	Primarily renal (unchanged)	-

Table 2: Pharmacokinetic Parameters of **Sunobinop**.

# **Clinical Development and Efficacy**



**Sunobinop** is being investigated in several clinical trials for various indications.

## Interstitial Cystitis/Bladder Pain Syndrome (IC/BPS)

A Phase 1b clinical trial evaluated the safety and efficacy of **sunobinop** in female patients with IC/BPS.

Experimental Protocol: This was a multicenter, two-period, single-sequence, crossover study involving 47 female patients. The study included a 2-week single-blind placebo run-in phase, followed by a double-blind treatment phase consisting of 2 weeks of placebo and 6 weeks of once-daily **sunobinop** at bedtime, and a 2-week safety follow-up. The primary endpoint was the change from baseline in eDiary bladder pain/discomfort scores on an 11-point numerical rating scale (NRS).



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#### IC/BPS Phase 1b Trial Workflow

Efficacy Data: At the end of the 6-week treatment period, patients receiving **sunobinop** showed a statistically significant reduction in NRS scores from baseline for both overnight (-1.6) and daytime (-1.7) bladder pain. A higher percentage of patients on **sunobinop** reported marked or moderate improvement in overall IC/BPS symptoms compared to placebo (41% vs. 9%).



Endpoint	Timepoint	Sunobinop	Placebo	p-value	Reference
Change in NRS Score (Overnight)	6 Weeks	-1.6	-	Statistically Significant	
Change in NRS Score (Daytime)	6 Weeks	-1.7	-	Statistically Significant	_
Marked/Mode rate Improvement	End of Treatment	41%	9%	-	_

Table 3: Efficacy of **Sunobinop** in Interstitial Cystitis/Bladder Pain Syndrome.

## **Overactive Bladder (OAB)**

A Phase 1b clinical trial assessed the safety and efficacy of **sunobinop** in female patients with OAB.

Experimental Protocol: This was a multicenter, randomized, double-blind, placebo-controlled, single-sequence crossover study in 51 female patients. The protocol included a 2-week single-blind placebo phase, followed by a 2-week double-blind placebo phase. Patients were then switched to 1 mg of **sunobinop** nightly for 6 weeks, followed by a final week on placebo.

Efficacy Data: Patients treated with **sunobinop** experienced a reduction in the mean number of incontinence episodes over 24 hours compared to the placebo period. During the **sunobinop** treatment, the mean number of incontinence episodes was 0.6 to 0.8, representing a reduction from baseline of 0.3 to 0.5, which was an additional reduction of 0.18 to 0.37 over the placebo period.



Parameter	Sunobinop Period	Placebo Period	Reference
Mean Incontinence Episodes / 24h	0.6 - 0.8	1.0 - 1.3	
Reduction from Baseline	0.3 - 0.5	0.10 - 0.20	

Table 4: Efficacy of **Sunobinop** in Overactive Bladder.

## Insomnia Associated with Alcohol Use Disorder

A Phase 2 clinical study evaluated the safety and efficacy of **sunobinop** for insomnia in patients recovering from alcohol use disorder.

Experimental Protocol: This was a randomized, double-blind, multi-center, placebo-controlled, parallel-group study that enrolled 114 participants. Patients were randomized to receive either **sunobinop** (1 mg or 2 mg) or a placebo nightly at bedtime for 21 days. The primary endpoint was the change from baseline in wakefulness after sleep onset (WASO), measured by polysomnography.

Efficacy Data: Both doses of **sunobinop** met the primary endpoint, showing significant and clinically meaningful reductions in WASO compared to placebo.

Dose	Timepoint	LSM Difference from Placebo (minutes)	95% CI	p-value	Reference
1 mg	Nights 1/2	-12.03	-22.1 to -1.9	0.050	_
2 mg	Nights 1/2	-18.35	-28.5 to -8.2	0.003	
2 mg	Nights 20/21	-15.80	-28.6 to -3.0	0.043	

Table 5: Efficacy of **Sunobinop** in Insomnia Associated with Alcohol Use Disorder (Change in WASO).



## Safety and Tolerability

Across the clinical trials, **sunobinop** has been generally well-tolerated. No deaths or serious adverse events have been reported in the cited studies. The most common treatment-emergent adverse events were urinary tract infection and somnolence/drowsiness.

## Conclusion

**Sunobinop** is a promising, first-in-class NOP receptor partial agonist with a well-defined in vitro pharmacological profile and favorable pharmacokinetic properties. Clinical data to date have demonstrated its potential efficacy and safety in the treatment of interstitial cystitis/bladder pain syndrome, overactive bladder, and insomnia associated with alcohol use disorder. Its novel mechanism of action offers a potential new therapeutic option for these conditions. Further clinical development is ongoing to fully elucidate the therapeutic potential of **sunobinop**.

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